1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Description
1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a chemical compound with the molecular formula C12H25N3S It is known for its unique structure, which includes a piperidine ring substituted with ethyl and tetramethyl groups, and a thiourea moiety
Properties
IUPAC Name |
1-ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3S/c1-6-13-10(16)14-9-7-11(2,3)15-12(4,5)8-9/h9,15H,6-8H2,1-5H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCLALXYXMMYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1CC(NC(C1)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species. It may also interact with specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the thiourea moiety.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a piperidine ring and similar substituents but different functional groups.
Uniqueness
1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
